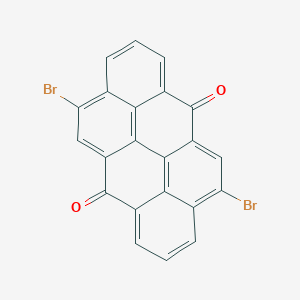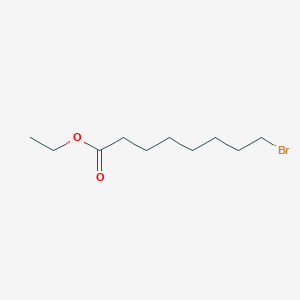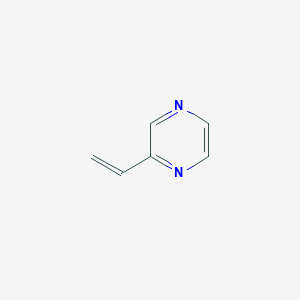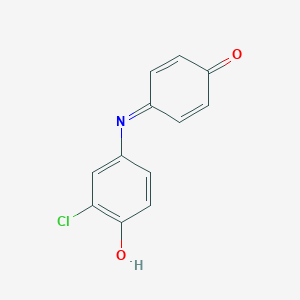
Vat Orange 3
Übersicht
Beschreibung
4,10-Dibromoanthanthrone, also known as 4,10-Dibromoanthanthrone, is a useful research compound. Its molecular formula is C22H8Br2O2 and its molecular weight is 464.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,10-Dibromoanthanthrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,10-Dibromoanthanthrone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Elektrochemische Energiespeicherung
Vat Orange 3, auch bekannt als 4,10-Dibromanthanthron, wurde als kostengünstiges organisches Kathodenmaterial für die elektrochemische Energiespeicherung identifiziert. Forscher haben herausgefunden, dass diese Verbindung leicht aus im Handel erhältlichen Farbstoffen synthetisiert werden kann und in Sekundärbatterien vielversprechende Leistung und Stabilität zeigt .
Photoelektrische Materialien
Derivate von this compound wurden synthetisiert und auf ihre potenzielle Verwendung als photoelektrische Materialien charakterisiert. Diese Derivate weisen Eigenschaften auf, die bei der Entwicklung von Geräten, die Licht in Elektrizität umwandeln, vorteilhaft sein könnten .
Organische Feldeffekttransistoren (OFETs)
Industrielle Vat Orange-Farbstoffe, einschließlich this compound, wurden in OFETs eingeführt. Studien haben ihre Verarbeitbarkeit und Materialeigenschaften untersucht und ihre Möglichkeiten in der Elektronik aufgrund günstiger Eigenschaften wie zyklischer Voltammetrie, FTIR, UV-Vis-Spektroskopie, Röntgenbeugung und Photolumineszenz hervorgehoben .
Nanoelektronische Anwendungen
Das Potenzial von this compound in nanoelektronischen Anwendungen wurde durch seine Integration mit 2D-Strukturen demonstriert. Dieser Ansatz soll neue Erkenntnisse in der Untersuchung organischer Halbleiter und ihrer zukünftigen Anwendungen in der Nanoelektronik liefern .
Organische Halbleiter
this compound enthält Chinon-Einheiten, die für seine Funktion als organischer Halbleiter unerlässlich sind. Die Eigenschaften der Verbindung machen sie für den Einsatz in verschiedenen Halbleiteranwendungen geeignet, insbesondere im Bereich der Materialchemie .
Wirkmechanismus
Target of Action
Vat Orange 3 primarily targets organic field-effect transistors (OFETs) and electrochemical energy storage systems . It has been used in the synthesis of p-type, n-type, and ambipolar molecules .
Mode of Action
The compound interacts with its targets by exhibiting p-type properties in OFETs . It also shows excellent performance and stability in secondary batteries . The modulation of the optoelectronic properties of the molecules is achieved by substituting at the 4,10- and 6,12-positions with different electron-rich and electron-poor units .
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of organic molecular and polymeric semiconductors .
Result of Action
The result of this compound’s action is the creation of materials with excellent performance in OFETs and secondary batteries . It also allows for the modulation of the optoelectronic properties of molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound exhibits strong aggregation in the solid state, resulting in a significant broadening of the absorption spectrum and a substantial decrease of the bandgap value from solution to the solid state .
Biochemische Analyse
Biochemical Properties
It has been used in the synthesis of a new class of anthanthrone-based organics with excellent performance and stability in secondary batteries
Molecular Mechanism
It has been used in the synthesis of organic field-effect transistors (OFETs), where it exhibits p-type properties
Eigenschaften
IUPAC Name |
9,18-dibromohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaene-12,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H8Br2O2/c23-15-7-14-19-17-9(15)3-1-5-11(17)21(25)13-8-16(24)10-4-2-6-12(22(14)26)18(10)20(13)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTENFZMEHKCNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C3C4=C2C(=C1)C(=O)C5=CC(=C6C=CC=C(C6=C54)C3=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044674 | |
| Record name | C.I. Vat Orange 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-61-4 | |
| Record name | Pigment Red 168 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment Red 168 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[def,mno]chrysene-6,12-dione, 4,10-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Vat Orange 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,10-dibromodibenzo[def,mno]chrysene-6,12-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,10-DIBROMOANTHANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAG817W276 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-4,4'-diyl bis(2-methylacrylate)](/img/structure/B179379.png)



![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)








